molecular formula C11H12N2O2 B2660556 5-Phenylethyl-imidazolidine-2,4-dione CAS No. 120379-81-9

5-Phenylethyl-imidazolidine-2,4-dione

Cat. No. B2660556
CAS RN: 120379-81-9
M. Wt: 204.229
InChI Key: WADHXSHSHULALT-UHFFFAOYSA-N
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Description

5-Phenylethyl-imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O2 . It is also known as 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of imidazolidin-2,4-dione derivatives has been studied extensively. For instance, a synthesis of 2,4-dione and 2-thioxo-4-one imidazolidinic derivatives has been developed by reacting amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of 5-Phenylethyl-imidazolidine-2,4-dione is characterized by an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a phenylethyl group attached to the imidazolidine ring .


Physical And Chemical Properties Analysis

5-Phenylethyl-imidazolidine-2,4-dione is a powder that is practically insoluble to insoluble in water but soluble in phosphate buffer . It has a molecular weight of 218.26 .

Scientific Research Applications

Anticancer Agents

5-Imidazolinone derivatives, including 5-Phenylethyl-imidazolidine-2,4-dione, have been explored for their potential as effective anticancer agents . These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .

Antibacterial and Anti-Fungal Activities

5-Imidazolinone derivatives have shown significant antibacterial and anti-fungal activities . This makes them potential candidates for the development of new antimicrobial drugs .

Anti-Inflammatory and Analgesic Activity

These compounds have demonstrated anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of conditions associated with inflammation and pain .

Anti-Diabetic Activity

5-Imidazolinone derivatives have also shown anti-diabetic activities . This indicates their potential use in the management of diabetes .

Synthesis of Hybrid Compounds

5-Phenylethyl-imidazolidine-2,4-dione has been used in the synthesis of new hybrid compounds based on 1,2,3-triazoles . These hybrid compounds were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand .

Antibacterial Activities of Hybrid Compounds

The synthesized hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione have shown in vitro antibacterial activities against both M. luteus and P. aeruginoasa bacteria .

Anticonvulsant Action

Some compounds containing 5-Phenylethyl-imidazolidine-2,4-dione have shown powerful anticonvulsant action . This suggests their potential use in the treatment of conditions associated with seizures .

Decreasing Inflammation and Bacterial Growth

Imidazolidine-containing peptidyl derivatives, including those with 5-Phenylethyl-imidazolidine-2,4-dione, have been synthesized and screened for their therapeutic importance in decreasing inflammation and bacterial growth .

These are just a few of the many potential applications of 5-Phenylethyl-imidazolidine-2,4-dione in scientific research. It’s clear that this compound and its derivatives have a wide range of significant pharmacological or biological activities .

Safety and Hazards

The safety information for 5-Phenylethyl-imidazolidine-2,4-dione indicates that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

Research on 5-Phenylethyl-imidazolidine-2,4-dione and its derivatives could focus on further elucidating their biological activities and potential applications in medicine. For instance, studies could investigate their potential as anticonvulsant agents or their antibacterial properties . Additionally, research could explore new synthetic routes or structural modifications to enhance their pharmacological profile .

properties

IUPAC Name

5-(2-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-9(12-11(15)13-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADHXSHSHULALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Phenylethyl)imidazolidine-2,4-dione

CAS RN

120379-81-9
Record name 5-(2-phenylethyl)imidazolidine-2,4-dione
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